Boc-D-hPhe-OH is not a naturally occurring amino acid. It is a derivative of D-homophenylalanine, which is a non-proteinogenic amino acid with a structure similar to the amino acid phenylalanine but with an extra methylene group in the side chain []. The Boc (t-Butyloxycarbonyl) group is a protecting group attached to the amino group of the molecule, which allows for selective manipulation of the carboxylic acid group during peptide synthesis.
Boc-D-hPhe-OH is a valuable building block for the synthesis of peptides containing D-amino acids. D-peptides have various applications in scientific research, including the study of protein-protein interactions, the development of new drugs, and the creation of materials with specific functionalities.
Boc-D-hPhe-OH has the following key features in its molecular structure:
Boc-D-hPhe-OH can be synthesized using various methods, often involving the conversion of readily available D-homophenylalanine derivatives. The specific synthetic route may vary depending on the desired scale and purity.
The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to reveal the free amino group for peptide bond formation.
Boc-D-hPhe-OH can be coupled with other amino acid derivatives using various peptide coupling reagents to form peptides containing D-amino acids.
The following equation represents the deprotection of Boc-D-hPhe-OH:
Boc-D-hPhe-OH + TFA -> D-hPhe-OH + Boc-COOH (TFA = trifluoroacetic acid)
Irritant